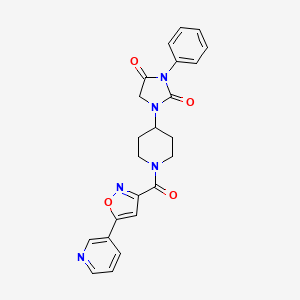

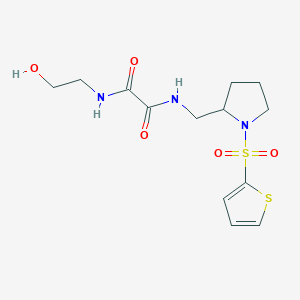

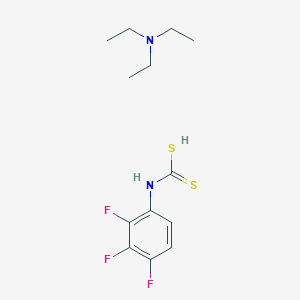

![molecular formula C21H24F3N3O B2997206 1-[(1-Benzylpiperidin-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea CAS No. 1207017-54-6](/img/structure/B2997206.png)

1-[(1-Benzylpiperidin-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-[(1-Benzylpiperidin-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound is commonly known as BPU and is a potent inhibitor of protein kinase B (PKB), which is an important signaling molecule involved in cell growth and survival.

Wissenschaftliche Forschungsanwendungen

In vitro and in vivo Metabolism Studies

Research on similar compounds, such as 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU), highlights their extensive use in modulating inflammation, protecting against hypertension, neuropathic pain, and neurodegeneration. These compounds are potent soluble epoxide hydrolase (sEH) inhibitors used in various animal disease models. Understanding their metabolism is crucial for assessing the safety and effectiveness of these compounds, with metabolites identified through LC-MS/MS strategies, revealing insights into their oxidation and amide hydrolysis pathways without urea breakdown (Wan et al., 2019).

Synthesis and Structural Analysis

Studies have synthesized tri-substituted ureas containing N-methylpiperazine moieties along with phenyl and N-heterocyclic substituents, examining their spectroscopic, structural, and conformational characteristics. These analyses provide insights into the compounds' configurations and the impact of substituents on their properties, such as amino–imino tautomerism and conformation of the CO NH moiety (Iriepa & Bellanato, 2013).

Structure-Activity Relationships (SAR) and Pharmacokinetics

Research on 1,3-disubstituted ureas with piperidyl moieties has explored their SAR as inhibitors of human and murine soluble epoxide hydrolase (sEH), showing significant improvements in pharmacokinetic parameters and potency in reducing inflammatory pain compared to previously reported inhibitors. Such studies help in the development of more effective sEH inhibitors (Rose et al., 2010).

Antimicrobial and Anticancer Activities

Novel derivatives have been synthesized and tested for their antimicrobial activity and cytotoxicity against various human cancer cell lines. For example, a series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives exhibited significant antiproliferative activity against National Cancer Institute (NCI)-60 human cancer cell lines, indicating their potential as therapeutic agents (Al-Sanea et al., 2018).

Enzyme Inhibition

Urea derivatives have also been studied for their enzyme inhibition properties, targeting enzymes like urease, β-glucuronidase, and snake venom phosphodiesterase. This research contributes to the understanding of these compounds' biochemical interactions and potential therapeutic applications (Mustafa et al., 2014).

Eigenschaften

IUPAC Name |

1-[(1-benzylpiperidin-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24F3N3O/c22-21(23,24)18-8-4-5-9-19(18)26-20(28)25-14-16-10-12-27(13-11-16)15-17-6-2-1-3-7-17/h1-9,16H,10-15H2,(H2,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIEQBRRWSAPAMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NC2=CC=CC=C2C(F)(F)F)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((1-Benzylpiperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

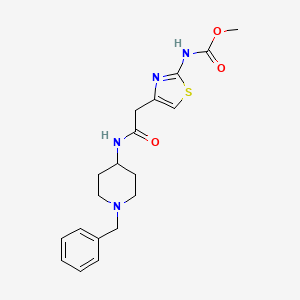

![1-(2,5-dimethylbenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

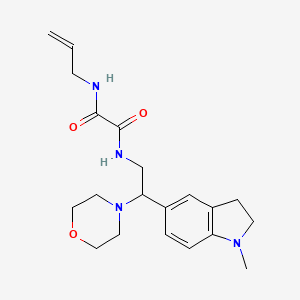

![3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2997130.png)

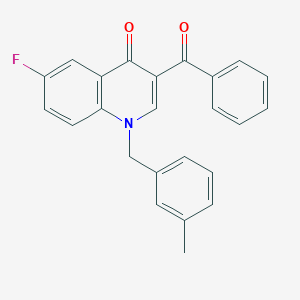

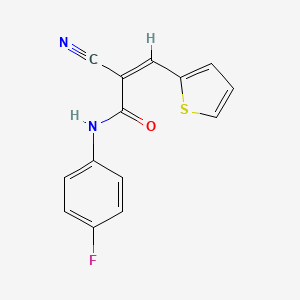

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,1-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2997138.png)

![Methyl N-[(1-methylpyrrol-3-yl)methyl]carbamate](/img/structure/B2997141.png)